Cas no 1270413-41-6 (1-(2,6-DIFLUOROPHENYL)PROP-2-EN-1-AMINE)

1-(2,6-DIFLUOROPHENYL)PROP-2-EN-1-AMINE 化学的及び物理的性質
名前と識別子
-
- 1-(2,6-DIFLUOROPHENYL)PROP-2-EN-1-AMINE
- Benzenemethanamine, α-ethenyl-2,6-difluoro-
- N15357
- 1270413-41-6
- AKOS006344861
-
- インチ: 1S/C9H9F2N/c1-2-8(12)9-6(10)4-3-5-7(9)11/h2-5,8H,1,12H2
- InChIKey: KRGVACRCQNUNMB-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC=C(C=1C(C=C)N)F
計算された属性
- せいみつぶんしりょう: 169.07030562g/mol
- どういたいしつりょう: 169.07030562g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
じっけんとくせい
- 密度みつど: 1.153±0.06 g/cm3(Predicted)
- ふってん: 207.4±35.0 °C(Predicted)
- 酸性度係数(pKa): 7.70±0.10(Predicted)
1-(2,6-DIFLUOROPHENYL)PROP-2-EN-1-AMINE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1847056-1g |
1-(2,6-Difluorophenyl)prop-2-en-1-amine |
1270413-41-6 | 98% | 1g |
¥4645.00 | 2024-08-09 |
1-(2,6-DIFLUOROPHENYL)PROP-2-EN-1-AMINE 関連文献
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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6. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
1-(2,6-DIFLUOROPHENYL)PROP-2-EN-1-AMINEに関する追加情報
Comprehensive Overview of 1-(2,6-DIFLUOROPHENYL)PROP-2-EN-1-AMINE (CAS No. 1270413-41-6): Properties, Applications, and Industry Insights
1-(2,6-Difluorophenyl)prop-2-en-1-amine (CAS 1270413-41-6) is a fluorinated organic compound gaining traction in pharmaceutical and agrochemical research due to its unique structural features. The presence of difluorophenyl and prop-2-en-1-amine moieties makes it a versatile intermediate for synthesizing bioactive molecules. Its CAS number 1270413-41-6 is frequently searched in chemical databases, reflecting growing interest in its applications.
Recent studies highlight the compound’s role in drug discovery, particularly in designing kinase inhibitors and antimicrobial agents. Researchers are exploring its potential in covalent drug design, where the allylamine group enables selective target binding. The 2,6-difluorophenyl moiety enhances metabolic stability, a key consideration in modern pharmaceutical development. These attributes align with industry demands for compounds with improved bioavailability and target specificity.
From an SEO perspective, queries like "1270413-41-6 supplier" or "1-(2,6-difluorophenyl)prop-2-en-1-amine synthesis" indicate commercial and academic interest. The compound’s relevance to green chemistry is another trending topic, as manufacturers seek eco-friendly routes for fluorinated intermediates. Analytical techniques such as HPLC and NMR are critical for quality control, with purity thresholds (>98%) often cited in procurement requests.
In material science, the electrophilic properties of this amine derivative facilitate polymer modifications. Patent literature suggests applications in photoactive resins and adhesive formulations, where the fluorine atoms contribute to thermal resistance. Such multidisciplinary utility underscores why CAS 1270413-41-6 appears in cross-domain research queries.
Regulatory compliance remains a focal point for users. While not classified as hazardous under major frameworks, proper handling protocols for fluorinated compounds are emphasized in safety data sheets. Storage recommendations typically specify inert atmospheres and protection from UV degradation, addressing stability concerns raised in peer-reviewed stability studies.
The compound’s structure-activity relationship (SAR) is a hot research area, with computational chemists using molecular docking to predict its interactions. This aligns with the broader AI-driven drug discovery trend, where such scaffolds are virtually screened against novel targets. These aspects make 1-(2,6-difluorophenyl)prop-2-en-1-amine a recurring subject in cheminformatics discussions.
Supply chain analytics reveal increasing global demand for this intermediate, particularly from contract research organizations (CROs). Pricing trends correlate with fluorine feedstock availability, a detail often queried alongside bulk purchase options. Manufacturers are responding with scalable synthesis protocols, including continuous flow chemistry methods that reduce production costs.
In summary, 1270413-41-6 exemplifies how fluorinated building blocks address contemporary challenges in life sciences and advanced materials. Its dual utility in small-molecule therapeutics and functional materials ensures sustained relevance, mirrored by the compound’s prominence in scientific literature and commercial inquiries.
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